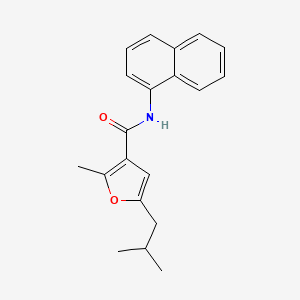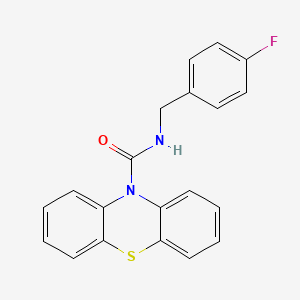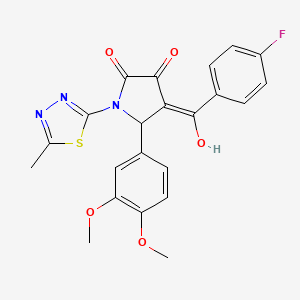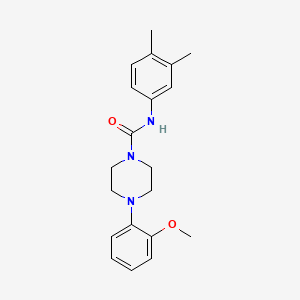![molecular formula C16H18N2O B5487538 N-[1-(4-ethylphenyl)ethyl]isonicotinamide](/img/structure/B5487538.png)
N-[1-(4-ethylphenyl)ethyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethylphenyl)ethyl]isonicotinamide (NEPE) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. NEPE is a derivative of isonicotinamide, which is a well-known compound used in the treatment of tuberculosis. NEPE has been found to exhibit a range of biological activities, making it a promising candidate for further research.
作用機序
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]isonicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
N-[1-(4-ethylphenyl)ethyl]isonicotinamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been found to have low toxicity, making it safe for use in laboratory experiments. However, one limitation of N-[1-(4-ethylphenyl)ethyl]isonicotinamide is that its mechanism of action is not fully understood, making it difficult to determine its precise effects on biological systems.
将来の方向性
There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]isonicotinamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been found to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic methods for N-[1-(4-ethylphenyl)ethyl]isonicotinamide, which could improve its availability for research purposes. Finally, further studies are needed to fully understand the mechanism of action of N-[1-(4-ethylphenyl)ethyl]isonicotinamide and its effects on biological systems.
合成法
The synthesis of N-[1-(4-ethylphenyl)ethyl]isonicotinamide involves the reaction of isonicotinamide with 4-ethylphenylethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been extensively studied for its potential applications in medical research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-13-4-6-14(7-5-13)12(2)18-16(19)15-8-10-17-11-9-15/h4-12H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOLNJOGBPYXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5487465.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine](/img/structure/B5487466.png)


![8-(2-naphthylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5487482.png)

![N-butyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5487507.png)
![N-[3-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B5487521.png)


![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)

![4-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid](/img/structure/B5487561.png)
![N-(3-chlorobenzyl)-5-[(3-hydroxypiperidin-1-yl)methyl]-N-methylisoxazole-3-carboxamide](/img/structure/B5487565.png)